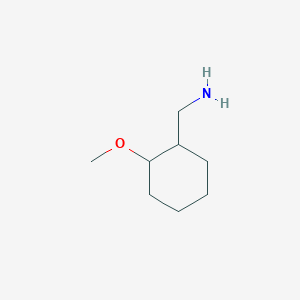![molecular formula C6H2F6N2O3S B12110562 [6-(trifluoromethyl)pyrazin-2-yl] trifluoromethanesulfonate](/img/structure/B12110562.png)
[6-(trifluoromethyl)pyrazin-2-yl] trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-(Trifluoromethyl)pyrazin-2-yl] trifluoromethanesulfonate is an organic compound belonging to the pyrazine family This compound is characterized by the presence of both trifluoromethyl and trifluoromethanesulfonate groups, which impart unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(trifluoromethyl)pyrazin-2-yl] trifluoromethanesulfonate typically involves the reaction of 6-(trifluoromethyl)pyrazine with trifluoromethanesulfonic anhydride. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the reactants and products. Triethylamine is often used as a base to neutralize the hydrogen fluoride generated during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[6-(Trifluoromethyl)pyrazin-2-yl] trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The pyrazine ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted pyrazine derivative.
Scientific Research Applications
[6-(Trifluoromethyl)pyrazin-2-yl] trifluoromethanesulfonate has a wide range of applications in scientific research:
Medicine: It serves as an intermediate in the synthesis of drugs and is investigated for its therapeutic potential.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of [6-(trifluoromethyl)pyrazin-2-yl] trifluoromethanesulfonate involves its interaction with specific molecular targets. The trifluoromethyl and trifluoromethanesulfonate groups enhance the compound’s reactivity and ability to form stable complexes with biological molecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)pyrazine: Lacks the trifluoromethanesulfonate group, making it less reactive in certain types of chemical reactions.
Trifluoromethanesulfonic Acid: Contains the trifluoromethanesulfonate group but lacks the pyrazine ring, limiting its applications in organic synthesis.
Uniqueness
The combination of trifluoromethyl and trifluoromethanesulfonate groups in [6-(trifluoromethyl)pyrazin-2-yl] trifluoromethanesulfonate makes it uniquely reactive and versatile. This dual functionality allows it to participate in a broader range of chemical reactions compared to its individual components .
Properties
Molecular Formula |
C6H2F6N2O3S |
|---|---|
Molecular Weight |
296.15 g/mol |
IUPAC Name |
[6-(trifluoromethyl)pyrazin-2-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C6H2F6N2O3S/c7-5(8,9)3-1-13-2-4(14-3)17-18(15,16)6(10,11)12/h1-2H |
InChI Key |
NNBACHULEFYFLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C=N1)OS(=O)(=O)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine](/img/structure/B12110484.png)
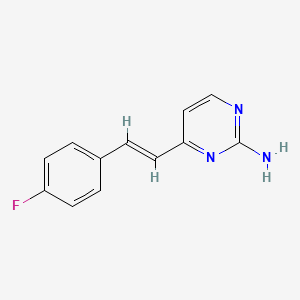

![4-phenyl-2-[(Z)-[(3Z)-3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12110527.png)
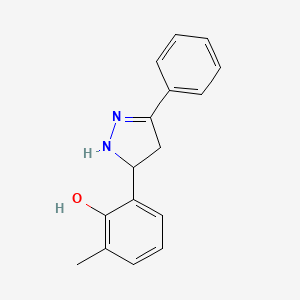

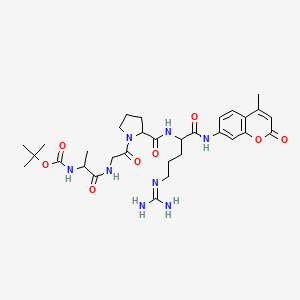

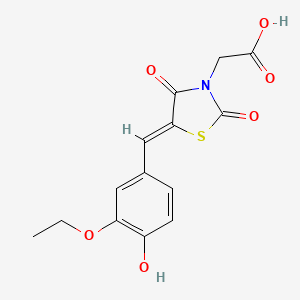
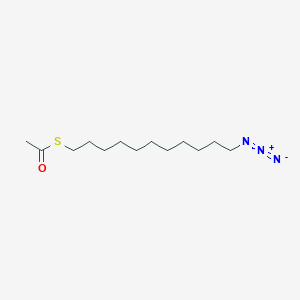

![3,6,7,15-Tetramethyl-18-azahexacyclo[12.11.0.02,11.06,11.017,25.019,24]pentacosa-1(14),15,17(25),19,21,23-hexaene-5,10-diol](/img/structure/B12110565.png)
![Acetamide, 2-(methylamino)-N-[4-(1-methylethyl)phenyl]-](/img/structure/B12110569.png)
